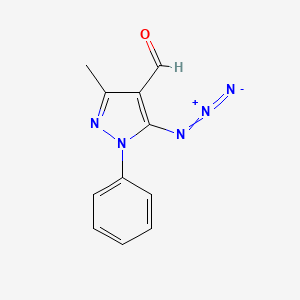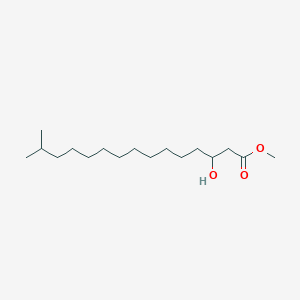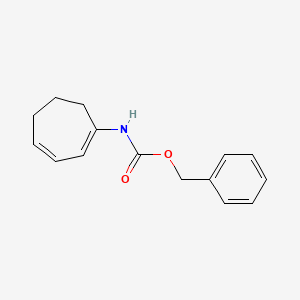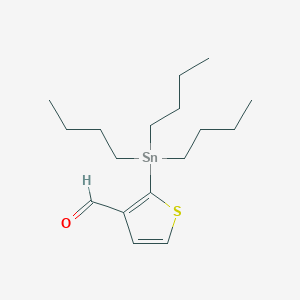
5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 5,6-dimethoxy-2-nitroaniline, which is then subjected to cyclization under acidic conditions to form the desired benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5,6-dimethoxy-4-amino-1-oxo-2,1lambda~5~,3-benzoxadiazole.
Applications De Recherche Scientifique
5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-2-nitroaniline: A precursor in the synthesis of 5,6-Dimethoxy-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole.
4-Nitrobenzoxadiazole: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
116776-72-8 |
|---|---|
Formule moléculaire |
C8H7N3O6 |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
5,6-dimethoxy-4-nitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C8H7N3O6/c1-15-5-3-4-6(9-17-11(4)14)7(10(12)13)8(5)16-2/h3H,1-2H3 |
Clé InChI |
DNBRBGYEYUYGHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=[N+](ON=C2C(=C1OC)[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
![2,2-Dimethyl-3-[(methylsulfanyl)methoxy]-3-oxopropanoate](/img/structure/B14296180.png)



![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)


![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
